Target Site Binding Affinity: Mesotrione vs. Other HPPD Inhibitors
Mesotrione demonstrates an extremely high binding affinity for the HPPD enzyme, with a reported Ki value of 6-18 pM for the Arabidopsis thaliana enzyme [1]. While direct comparative Ki values for tembotrione and sulcotrione on the same enzyme are not available in the primary literature, this potency is consistent with its low field use rates. However, a head-to-head greenhouse comparison against an atrazine-resistant Palmer amaranth population showed that mesotrione was the least potent of the HPPD inhibitors tested, with a ranking of tolpyralate > tembotrione = topramezone > mesotrione based on GR50 values [2]. This indicates that while mesotrione's intrinsic target affinity is high, its practical efficacy on specific resistant biotypes is lower than some newer HPPD inhibitors.
| Evidence Dimension | HPPD enzyme inhibition potency and comparative field efficacy on resistant weeds |
|---|---|
| Target Compound Data | Ki = 6-18 pM (Arabidopsis thaliana HPPD); GR50 ranking: lowest among tested HPPD inhibitors on AR Palmer amaranth |
| Comparator Or Baseline | Tembotrione and topramezone (GR50 ranking: tembotrione = topramezone > mesotrione) |
| Quantified Difference | Ranking order, not a specific numerical difference |
| Conditions | Arabidopsis thaliana HPPD enzyme assay for Ki; greenhouse dose-response on multiple-resistant Palmer amaranth for GR50 |
Why This Matters
For procurement decisions targeting multiple-resistant weed populations, the lower relative potency of mesotrione compared to tembotrione or topramezone must be factored into rate selection and tank-mix strategies.
- [1] Mitchell G, Bartlett DW, Fraser TE, Hawkes TR, Holt DC, Townson JK, Wichert RA. Mesotrione: a new selective herbicide for use in maize. Pest Manag Sci. 2001 Feb;57(2):120-8. View Source
- [2] Kohrt JR, Sprague CL. Response of a Multiple-Resistant Palmer Amaranth (Amaranthus palmeri) Population to Four HPPD-Inhibiting Herbicides Applied Alone and with Atrazine. Weed Sci. 2017;65(4):534-545. View Source
